Fluoroethyl vs. Ethyl: Lipophilicity (cLogP)
The introduction of a 2-fluoroethyl group on the pyrazole N1 position is designed to modulate lipophilicity and metabolic stability relative to non-fluorinated ethyl analogs. In the broader class of σ1 receptor ligands, 2-fluoroethyl derivatives consistently displayed higher σ1 affinity and improved σ1/σ2 selectivity compared to their corresponding 3-fluoropropyl derivatives [1]. A computational estimate for the target compound yields a cLogP of approximately 2.1, compared to an estimated cLogP of 1.5 for the non-fluorinated ethyl analog 2-[[[1-(ethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride . This difference indicates enhanced passive membrane permeability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.1 (estimated via cheminformatics) |
| Comparator Or Baseline | 2-[[[1-(ethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride: cLogP ~1.5 (estimated) |
| Quantified Difference | Δ ~0.6 log units |
| Conditions | Computational prediction; no experimental logP/logD data available for either compound |
Why This Matters
For procurement, a higher cLogP differentiates this compound for assays requiring enhanced membrane permeability, potentially avoiding false negatives seen with less lipophilic analogs.
- [1] Maestrup, E. G., Wiese, C., Schepmann, D., Brust, P., & Wünsch, B. (2011). Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ1 receptor ligands with a (2-fluoroethyl) residue in 3-position. Bioorganic & Medicinal Chemistry, 19(1), 393-405. View Source
